molecular formula C21H20N2O7 B4617001 1-(3-methoxyphenyl)-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-methoxyphenyl)-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4617001
M. Wt: 412.4 g/mol
InChI Key: JXFQRHCOIZFTAB-WJDWOHSUSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, where various substituents influence the formation and properties of the final compound. For example, the synthesis of related compounds like 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines demonstrates the importance of aryl substituents and the role of hydrogen bonding in the synthesis process, affecting chiral discrimination and supramolecular assembly in the crystalline phase (Agarkov et al., 2023).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and potential applications. Studies have shown that the crystal structure of similar compounds, such as 1,3,5-trimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrithione, reveals conjugation and intermolecular interactions that are significant for understanding the structural features and reactivity of such molecules (X-ray Structure Analysis Online, 2010).

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions, including cyclocondensation, nucleophilic substitution, and hydrogen bonding interactions. The synthesis and structural investigation of similar molecules underscore the relevance of these reactions in determining the compounds' chemical properties and potential for forming hydrogen-bonded sheets and other structural motifs (Akkurt et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of methoxy and benzylidene groups, for instance, can affect the compound's solubility and crystalline behavior, as observed in related pyrimidine derivatives (Nagarajaiah & Begum, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further chemical modifications, are central to understanding the utility of these compounds. The synthesis and characterization of pyrimidine derivatives highlight the impact of substituents on their chemical properties and the potential for creating a variety of compounds with diverse biological and chemical activities (Jadhav et al., 2022).

Scientific Research Applications

Antimicrobial Applications

Pyrimidine derivatives demonstrate significant antimicrobial activities. For example, 2,4-diamino-5-benzylpyrimidines and related compounds have shown high in vitro activity against anaerobic organisms, including Bacteroides species and Fusobacterium, with some derivatives outperforming the control metronidazole in certain cases. These findings highlight the potential of pyrimidine derivatives as broad-spectrum antibacterial agents (Roth et al., 1989).

Synthetic Methodologies

Research into the synthesis of pyrimidine derivatives has led to the development of novel compounds with potential biological activities. For instance, novel oxo pyrimido pyrimidine derivatives have been synthesized, showcasing the versatility of pyrimidine chemistry in creating compounds with replaceable functional groups, which can further react with various nucleophiles to yield a wide range of derivatives (Jadhav et al., 2022).

Antiviral and Anti-inflammatory Potential

The antiviral and anti-inflammatory properties of pyrimidine derivatives have been explored, with some compounds showing promise as therapeutic agents. In a study assessing the antihypertensive potential of selected pyrimidine derivatives, compounds demonstrated blood pressure-lowering effects, reno-protective properties, and vasodilatory actions mediated via calcium antagonist, antioxidant, and anti-inflammatory pathways. This research suggests the therapeutic potential of pyrimidine derivatives in hypertension management (Irshad et al., 2021).

properties

IUPAC Name

(5Z)-1-(3-methoxyphenyl)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7/c1-27-13-7-5-6-12(8-13)23-20(25)16(19(24)22-21(23)26)11-15-17(29-3)9-14(28-2)10-18(15)30-4/h5-11H,1-4H3,(H,22,24,26)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFQRHCOIZFTAB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3OC)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxyphenyl)-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(3-methoxyphenyl)-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-(3-methoxyphenyl)-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-(3-methoxyphenyl)-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(3-methoxyphenyl)-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(3-methoxyphenyl)-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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